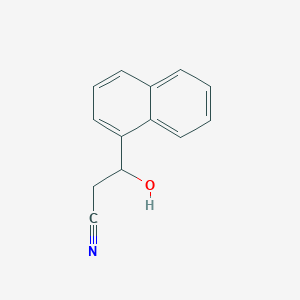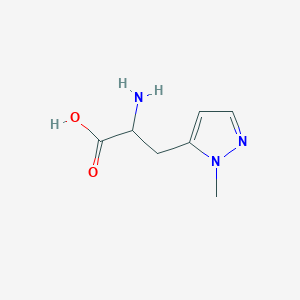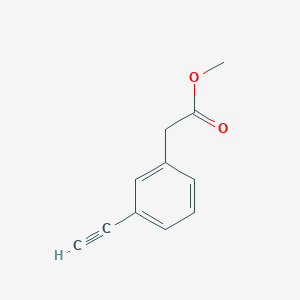
Methyl 2-(3-ethynylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-ethynylphenyl)acetate: is an organic compound with the molecular formula C11H10O2. It is a derivative of phenylacetate, where the phenyl ring is substituted with an ethynyl group at the 3-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-(3-ethynylphenyl)acetate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically uses a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(3-ethynylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(3-ethynylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-ethynylphenyl)acetate depends on the specific reaction or application. In general, the compound can act as a substrate for various enzymes or as a reactant in chemical transformations. The ethynyl group provides a site for further functionalization, while the ester group can undergo hydrolysis or other reactions.
Comparación Con Compuestos Similares
Methyl 2-phenylacetate: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
Ethyl 2-(3-ethynylphenyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Uniqueness: Methyl 2-(3-ethynylphenyl)acetate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
methyl 2-(3-ethynylphenyl)acetate |
InChI |
InChI=1S/C11H10O2/c1-3-9-5-4-6-10(7-9)8-11(12)13-2/h1,4-7H,8H2,2H3 |
Clave InChI |
YAHPPMORUKBONA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=CC=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



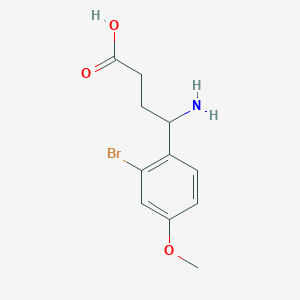
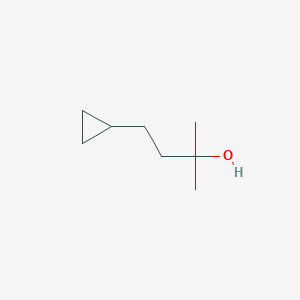
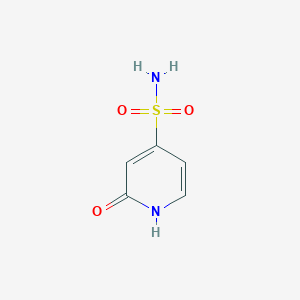
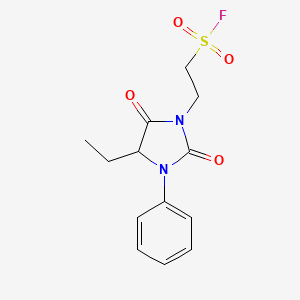
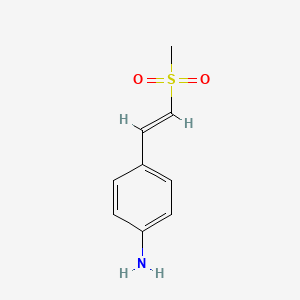
![2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid](/img/structure/B13553359.png)
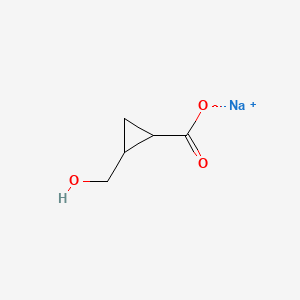
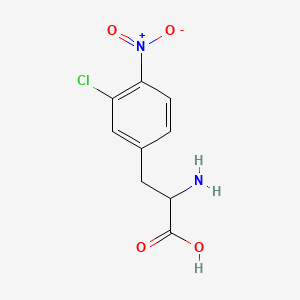

![Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)

